4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1204298-68-9
VCID: VC0176766
InChI: InChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3
SMILES: CSC1=NC(=CC(=N1)Cl)C(F)F
Molecular Formula: C6H5ClF2N2S
Molecular Weight: 210.627

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine

CAS No.: 1204298-68-9

Cat. No.: VC0176766

Molecular Formula: C6H5ClF2N2S

Molecular Weight: 210.627

* For research use only. Not for human or veterinary use.

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine - 1204298-68-9

Specification

CAS No. 1204298-68-9
Molecular Formula C6H5ClF2N2S
Molecular Weight 210.627
IUPAC Name 4-chloro-6-(difluoromethyl)-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3
Standard InChI Key IHRHHFIDUYHBOD-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Cl)C(F)F

Introduction

Chemical Properties and Structure

4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is characterized by a molecular weight of 210.627 g/mol and a distinctive pyrimidine ring as its core structure . The pyrimidine scaffold contains two nitrogen atoms in its six-membered heterocyclic structure, providing a stable aromatic system that serves as the foundation for the attached functional groups. Specifically, the compound features a chlorine atom at position 4, a difluoromethyl group at position 6, and a methylthio group at position 2 of the pyrimidine ring .

The structural characteristics of this compound can be represented through various chemical notations, including SMILES (CSC1=NC(=CC(=N1)Cl)C(F)F), InChI (InChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3), and InChIKey (IHRHHFIDUYHBOD-UHFFFAOYSA-N) . These standardized representations facilitate its identification in chemical databases and literature. The compound is formally recognized under the IUPAC name 4-chloro-6-(difluoromethyl)-2-methylsulfanylpyrimidine, though in practice, the name provided in the title is commonly used in scientific literature and chemical catalogs .

The presence of the difluoromethyl group significantly contributes to the compound's chemical behavior, enhancing both its lipophilicity and metabolic stability—properties that are particularly valuable in drug development contexts. Meanwhile, the chlorine atom at position 4 and the methylthio group at position 2 offer strategic sites for nucleophilic substitution reactions, enabling further derivatization and expansion of the compound's chemical diversity through targeted synthetic modifications.

Table 1: Key Chemical Properties of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine

PropertyValue
CAS Number1204298-68-9
Molecular FormulaC6H5ClF2N2S
Molecular Weight210.627 g/mol
IUPAC Name4-chloro-6-(difluoromethyl)-2-methylsulfanylpyrimidine
InChIKeyIHRHHFIDUYHBOD-UHFFFAOYSA-N

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+210.99028137.0
[M+Na]+232.97222149.0
[M+NH4]+228.01682144.4
[M+K]+248.94616141.1
[M-H]-208.97572135.6
[M+Na-2H]-230.95767142.2
[M]+209.98245138.8
[M]-209.98355138.8

Research Findings and Future Directions

Research on 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine highlights its potential significance in organic synthesis and biochemical investigations. The compound's distinctive structural features position it as a valuable intermediate in the creation of more complex molecules with potential therapeutic or agricultural applications. Current research appears focused on exploiting the compound's reactivity patterns to develop novel derivatives with enhanced properties or targeted biological activities.

The strategic positioning of functional groups within the molecule—particularly the chlorine atom at the 4-position—creates opportunities for selective modification through nucleophilic aromatic substitution reactions. This reactivity pattern enables the systematic development of compound libraries based on the pyrimidine scaffold, facilitating structure-activity relationship studies in drug discovery efforts. The difluoromethyl group, meanwhile, introduces unique electronic and steric effects that can influence binding interactions with biological targets, potentially enhancing metabolic stability and membrane permeability of resulting derivatives.

Future research directions for this compound could explore several promising avenues. Medicinal chemistry investigations might focus on developing derivatives with optimized pharmacokinetic properties and enhanced target selectivity for specific disease-related enzymes or receptors. The compound's potential role in the development of novel antiviral, anticancer, or antimicrobial agents represents a particularly promising area for future exploration, given the historical success of pyrimidine-based drugs in these therapeutic areas.

Methodological advancements in synthetic approaches represent another important research direction. This could include the development of more efficient, environmentally friendly synthetic routes with improved yields and reduced waste generation. Green chemistry principles might be applied to redesign synthetic pathways, potentially incorporating catalytic methods, flow chemistry techniques, or biocatalytic approaches to enhance sustainability and reduce environmental impact.

Computational studies could further elucidate the compound's electronic properties, reactivity patterns, and potential binding modes with biological targets. Such investigations would provide valuable insights to guide rational design efforts and optimize derivative compounds for specific applications. The integration of artificial intelligence and machine learning approaches might accelerate the discovery of novel applications and derivative compounds with enhanced properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator